Searches of scientific databases and vendor resources reveal the compound's existence and some basic properties but do not disclose established research applications [].
The chemical structure of 2-(Methoxymethyl)-2-methyloxirane suggests potential applications in areas like organic synthesis or materials science due to the presence of the oxirane ring (a three-membered cyclic ether) and the methoxymethyl group. However, absence of documented research makes it difficult to confirm these possibilities.
Further exploration might involve:
Patent databases could be explored to identify potential industrial applications of 2-(Methoxymethyl)-2-methyloxirane [].
Scientific conferences or ongoing research projects might shed light on novel uses for the compound. However, this would require specialized access to such information.
2-(Methoxymethyl)-2-methyloxirane, with the molecular formula CHO, is a cyclic ether compound known for its unique structural properties. It features a methoxymethyl group attached to a methyloxirane ring, which contributes to its reactivity and potential applications in organic synthesis and materials science. The compound is characterized by its low boiling point and high reactivity due to the presence of the epoxide functional group, making it a valuable intermediate in various
The reactivity of 2-(Methoxymethyl)-2-methyloxirane is primarily attributed to the strained three-membered oxirane ring. This strain makes the compound susceptible to nucleophilic attack, leading to various chemical transformations:
Several methods exist for synthesizing 2-(Methoxymethyl)-2-methyloxirane:
The unique properties of 2-(Methoxymethyl)-2-methyloxirane make it suitable for various applications:
Interaction studies involving 2-(Methoxymethyl)-2-methyloxirane are still emerging. Preliminary research indicates that compounds containing epoxide groups may interact with proteins and nucleic acids, potentially leading to modifications that could affect biological pathways. Further studies are needed to elucidate specific interactions and their implications in biological systems .
Several compounds share structural similarities with 2-(Methoxymethyl)-2-methyloxirane. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Epoxypropane | CHO | Simple epoxide without additional functional groups |
Glycidyl methyl ether | CHO | Contains an ether group but lacks methoxymethyl substitution |
3-Methoxy-1,2-epoxypropane | CHO | Similar structure but different positioning of methoxy group |
The presence of both methoxymethyl and methyloxirane functionalities distinguishes 2-(Methoxymethyl)-2-methyloxirane from these similar compounds, enhancing its reactivity and potential utility in various chemical applications .
Catalytic epoxidation of methallyl ether derivatives represents a cornerstone in the synthesis of 2-(Methoxymethyl)-2-methyloxirane. Titanium silicalite-1 (TS-1) catalysts, combined with hydrogen peroxide (H₂O₂), enable efficient epoxidation under mild conditions. For instance, studies demonstrate that TS-1 microspheres achieve over 95% selectivity for 2-methyl epichlorohydrin (MECH) at 20°C using a 1:1 molar ratio of methallyl chloride (MAC) to H₂O₂. The reaction proceeds via a heterolytic mechanism, where the titanium active site facilitates oxygen transfer from H₂O₂ to the alkene, forming the epoxide without significant ring-opening byproducts.
Table 1: Optimal Conditions for TS-1-Catalyzed Epoxidation
Parameter | Value |
---|---|
Temperature | 20°C |
MAC/H₂O₂ Molar Ratio | 1:1 |
Methanol Content | 40% (w/w) |
Catalyst Loading | 1.0–2.0% (w/w) |
Reaction Time | 120 min |
H₂O₂ Conversion | 95–99% |
Selectivity to MECH | 93–94% |
The use of continuous slurry reactors further enhances process efficiency, enabling sustained catalyst activity over 257 hours with minimal deactivation. Notably, TS-1’s microporous structure restricts side reactions, ensuring high regioselectivity even in complex matrices.
Bromohydrin intermediates offer a versatile pathway to 2-(Methoxymethyl)-2-methyloxirane. The reaction begins with bromohydrin formation via electrophilic addition of bromine (Br₂) and water to methallyl ethers, followed by base-mediated cyclization. Anti-periplanar alignment of the hydroxyl and bromine groups is critical for successful epoxide formation, as syn-configurations impede nucleophilic attack.
For example, treatment of 1-chloro-2-methyl-2-propanol with sodium hydroxide (NaOH) induces intramolecular Williamson ether synthesis, yielding the epoxide with >90% efficiency. The mechanism involves deprotonation of the hydroxyl group, generating an alkoxide that displaces the adjacent bromide via an SN2 pathway. Steric hindrance from the methoxymethyl and methyl substituents necessitates precise control of reaction geometry to avoid ring strain.
Table 2: Bromohydrin Cyclization Performance
Parameter | Value |
---|---|
Base | NaOH (1.0 M) |
Temperature | 25°C |
Reaction Time | 60 min |
Yield | 85–90% |
Purity | >95% |
This method’s scalability is limited by bromine’s toxicity, prompting investigations into alternative halogen sources such as N-bromosuccinimide (NBS).
Solvent polarity profoundly influences the efficiency of peroxycarboxylic acid-mediated epoxidations. Methanol, a polar protic solvent, enhances the solubility of meta-chloroperoxybenzoic acid (MCPBA) and stabilizes the transition state through hydrogen bonding. In the epoxidation of methallyl ethers, a methanol content of 40% (w/w) maximizes H₂O₂ utilization (99% conversion) and epoxide selectivity (94%). By contrast, aprotic solvents like dichloromethane reduce reaction rates due to poor acid dissociation and increased side-product formation.
Table 3: Solvent Impact on Epoxidation Efficiency
Solvent | H₂O₂ Conversion (%) | Selectivity (%) |
---|---|---|
Methanol | 99 | 94 |
Ethanol | 95 | 89 |
Acetonitrile | 85 | 78 |
Dichloromethane | 72 | 65 |
The solvent’s dielectric constant also affects TS-1 catalyst performance, with higher polarity improving oxygen transfer kinetics. Recent studies advocate for binary solvent systems (e.g., methanol-water) to balance reactivity and environmental safety.
Green synthesis of 2-(Methoxymethyl)-2-methyloxirane emphasizes atom economy and renewable reagents. TS-1-catalyzed epoxidation with H₂O₂ exemplifies this paradigm, as water is the sole byproduct. Continuous-flow reactors further reduce waste by enabling catalyst recycling and minimizing solvent use.
Alternative approaches include enzymatic epoxidation using cytochrome P450 monooxygenases, though industrial scalability remains challenging. Photocatalytic methods employing TiO₂ and UV light show promise for low-energy activation but require optimization to match conventional yields.
Table 4: Comparison of Green Epoxidation Methods
Method | Catalyst | Oxidant | Atom Economy (%) |
---|---|---|---|
TS-1/H₂O₂ | TS-1 | H₂O₂ | 92 |
Enzymatic | P450 | O₂ | 88 |
Photocatalytic | TiO₂ | O₂ | 78 |
These innovations align with the principles of green chemistry, reducing reliance on hazardous reagents and energy-intensive processes.